molecular formula C11H17NO2 B14458035 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine CAS No. 70309-31-8

4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine

Cat. No.: B14458035
CAS No.: 70309-31-8
M. Wt: 195.26 g/mol
InChI Key: BIXUNQJLSFJIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methyl-7-oxabicyclo[410]hept-2-en-2-yl)morpholine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine typically involves multiple steps. One common method starts with the preparation of 6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-one, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired selectivity and yield .

Chemical Reactions Analysis

4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine can be compared with other similar compounds, such as:

The uniqueness of 4-(6-Methyl-7-oxabicyclo[41

Properties

CAS No.

70309-31-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-(6-methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine

InChI

InChI=1S/C11H17NO2/c1-11-4-2-3-9(10(11)14-11)12-5-7-13-8-6-12/h3,10H,2,4-8H2,1H3

InChI Key

BIXUNQJLSFJIAT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC=C(C1O2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.